1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-methyl-5-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-8(11(12)13)10(5-9-6)4-7-2-3-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXYYAISAFZAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC2CC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215933 | |
| Record name | 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803320-52-6 | |
| Record name | 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803320-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1-(cyclopropylmethyl)-4-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the cyclopropylmethyl group: This step involves the alkylation of the imidazole ring with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Reduction: 1-(Cyclopropylmethyl)-4-methyl-5-amino-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon as a catalyst.
- Substitution Reactions : The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Biology
This compound has been investigated for its antimicrobial and antifungal properties . The mechanism of action is believed to involve the reduction of the nitro group to form reactive intermediates that disrupt essential biological processes in microorganisms.
Medicine
In medicinal chemistry, 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole is explored for its potential as an antimicrobial agent . Studies have shown that compounds with similar structures exhibit significant activity against various pathogens.
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the effectiveness of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
- Fungal Inhibition : Another research article reported that this compound showed inhibitory effects against common fungal strains, indicating its potential application in antifungal therapies.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can disrupt essential biological processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole and Analogues
- Positional Isomerism: The nitro group at position 5 in the target compound contrasts with its placement at position 4 in 1-Methyl-4-nitro-1H-imidazol-5-amine.
- Substituent Diversity : The cyclopropylmethyl group in the target compound is bulkier than the methyl or chloromethylphenyl groups in analogues, likely enhancing lipophilicity and steric hindrance compared to 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole features a nitro group and an imidazole ring, which are significant in its biological activity. The presence of the cyclopropylmethyl group adds to its unique properties, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound has shown antimicrobial and antifungal properties . It has been investigated for its efficacy against various pathogens, making it a candidate for drug development in treating infections caused by resistant strains.
The compound's anticancer potential is linked to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Studies have shown that imidazole derivatives can affect the cell cycle by causing accumulation in the G2/M phase and activating apoptotic pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the imidazole ring significantly affect potency. For instance, compounds with electron-donating substituents generally exhibit higher activity against cancer cell lines. The introduction of a nitro group typically enhances anticancer activity by increasing interactions with target proteins involved in cell proliferation .
Case Studies
-
In Vitro Studies :
- In a study evaluating various imidazole derivatives, 1-(Cyclopropylmethyl)-4-methyl-5-nitro-1H-imidazole demonstrated IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis was confirmed through caspase activation assays .
- Comparative Analysis :
Data Table: Biological Activity Summary
| Activity Type | Target Cells | IC50 Range (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various pathogens | Not specified | Disruption of microbial cell function |
| Anticancer | A549, HeLa | 0.5 - 10 | Tubulin polymerization inhibition |
| Apoptosis Induction | HeLa | 2 - 5 | Caspase activation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
